1-(Azetidin-3-yl)-4,4-difluoropiperidine hydrochloride
Description
Properties
IUPAC Name |
1-(azetidin-3-yl)-4,4-difluoropiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2.ClH/c9-8(10)1-3-12(4-2-8)7-5-11-6-7;/h7,11H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFPCTMSUZHWTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential in cancer therapy. It is part of a broader class of piperidine derivatives that exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing azetidine rings have shown promising results in inhibiting the growth of MLL leukemia cells, achieving IC50 values as low as 2 nM in specific cell lines . The structural modifications of piperidine derivatives often enhance their anticancer activity by improving selectivity and potency against tumor cells.
Neurodegenerative Disorders
Research indicates that compounds similar to 1-(Azetidin-3-yl)-4,4-difluoropiperidine hydrochloride may possess properties that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's . The introduction of piperidine moieties into drug candidates has been shown to improve brain exposure and enhance therapeutic efficacy.
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Studies have demonstrated that modifications to the piperidine and azetidine rings can significantly influence biological activity. For example, the introduction of specific substituents can enhance lipophilicity and potency, making these compounds suitable for further development as therapeutic agents .
Table 1: Structure-Activity Relationship Insights
| Compound | Modifications | Biological Activity | IC50 (nM) |
|---|---|---|---|
| LEI-401 | Cyclopropylmethylamide + (S)-3-phenylpiperidine | NAPE-PLD inhibition | 72 |
| Compound 14 | Azetidine ring replacement | MLL leukemia inhibition | 2 |
| Compound 15 | Pyrrolidine ring substitution | MLL leukemia inhibition | 6 |
Case Study: Antibacterial Properties
Recent studies have explored the antibacterial potential of piperidine derivatives, including those similar to this compound. These compounds have exhibited activity against various Gram-positive bacteria, demonstrating minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against resistant strains like MRSA . This highlights the versatility of piperidine derivatives in addressing antibiotic resistance.
Case Study: Antiviral Activity
Another area of research focuses on the antiviral properties of compounds related to this compound. For instance, certain derivatives have shown effectiveness against influenza viruses, with significant reductions in viral load observed in animal models . This suggests potential applications in developing antiviral therapies.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in a chemical synthesis or a biological system.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
4,4-Difluoropiperidine Hydrochloride (CAS: 144230-52-4)
- Molecular Formula : C₅H₁₀ClF₂N
- Molecular Weight : 157.59 g/mol
- Physical Properties : Melting point: 172–177°C; density: 1.222 g/cm³ .
- Structural Differences : Lacks the azetidin-3-yl group, resulting in a simpler piperidine backbone.
- Applications : Widely used as a building block in antiviral research, e.g., in the synthesis of AAK1/GAK inhibitors for dengue virus studies .
- Synthetic Accessibility : High-yield (97%) reactions when coupled with bromo-isothiazolo-pyridine intermediates .
| Property | 1-(Azetidin-3-yl)-4,4-difluoropiperidine HCl | 4,4-Difluoropiperidine HCl |
|---|---|---|
| Molecular Weight | 249.13 g/mol | 157.59 g/mol |
| Melting Point | Not explicitly reported | 172–177°C |
| Structural Complexity | Higher (azetidine + piperidine) | Lower (piperidine only) |
| Pharmacological Potential | Enhanced rigidity for target binding | Broader reactivity in synthesis |
3,3-Difluoropyrrolidine Hydrochloride (CAS: 496807-97-7)
- Molecular Formula : C₅H₉F₂N·HCl
- Molecular Weight : 157.59 g/mol
- Physical Properties : Melting point: ~240°C .
- Structural Differences : Contains a 5-membered pyrrolidine ring instead of piperidine.
- Applications : Used in antiviral compound synthesis but demonstrated significantly lower reaction yields (2%) compared to 4,4-difluoropiperidine derivatives .
- Key Insight : The smaller pyrrolidine ring may introduce steric hindrance, reducing synthetic efficiency compared to piperidine analogs.
1-(2-Bromoethyl)-4,4-difluoropiperidine Hydrobromide (CAS: 2138280-09-6)
- Structural Feature : Includes a bromoethyl substituent for further functionalization.
- Applications : Serves as a precursor in medicinal chemistry for alkylation or cross-coupling reactions .
- Comparison : The bromoethyl group enhances versatility but increases molecular weight (328.03 g/mol) and complexity compared to the azetidine variant .
Research Findings and Pharmacological Relevance
- Synthetic Yield Variations : Substituting 4,4-difluoropiperidine with 3,3-difluoropyrrolidine in antiviral compound synthesis led to a drastic yield drop (97% → 2%), highlighting the critical role of ring size and fluorine positioning in reactivity .
- Target Selectivity : The azetidine moiety in 1-(Azetidin-3-yl)-4,4-difluoropiperidine hydrochloride may improve binding affinity to enzymes like AAK1/GAK due to restricted conformational flexibility .
- Safety Profiles : Fluorinated piperidine/pyrrolidine derivatives generally carry hazards (e.g., H315: skin irritation; H335: respiratory sensitivity), necessitating careful handling .
Biological Activity
1-(Azetidin-3-yl)-4,4-difluoropiperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a difluoromethyl group and an azetidine moiety. The structural formula can be represented as follows:
- Chemical Formula : CHClFN
This unique structure contributes to its interaction with various biological targets.
Biological Activity Overview
This compound exhibits a range of biological activities, particularly as an inhibitor in various enzymatic pathways. Its activity can be summarized in the following areas:
- Antiparasitic Activity : The compound has shown promising results against malaria parasites, particularly through inhibition of the proteasome pathway. Inhibition of the Pf20S proteasome has been correlated with reduced parasite growth, making it a candidate for further development as an antimalarial agent .
- Anticancer Properties : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it demonstrated selective inhibition in MLL leukemia cells with IC values around 2 nM, showcasing its potential as an anticancer therapeutic .
Structure-Activity Relationship (SAR)
The SAR studies have revealed critical insights into how modifications to the compound's structure can enhance its biological activity. Key findings include:
- Lipophilicity and Stability : Modifications that reduce lipophilicity while maintaining potency are crucial. For example, replacing certain groups with less lipophilic counterparts has been shown to improve metabolic stability without sacrificing activity against target enzymes .
- Selectivity : The introduction of specific substituents has been linked to increased selectivity for target proteins. For instance, compounds with a morpholine substitution showed improved selectivity against human c20S compared to non-target interactions .
Case Studies and Research Findings
Several case studies highlight the biological efficacy of this compound:
- Inhibition of Malaria Parasites : A study demonstrated that derivatives of this compound significantly inhibited parasite growth in vitro, with a high correlation between proteasome inhibition and antiparasitic activity (R² = 0.85) .
- Cytotoxicity in Cancer Models : In vitro assays revealed that this compound exhibited potent cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC values lower than those of standard chemotherapeutics like 5-Fluorouracil .
- Safety Profile : Toxicity studies in mouse models indicated a favorable safety profile at therapeutic doses, suggesting potential for clinical applications .
Data Tables
| Activity Type | Target | IC Value | Notes |
|---|---|---|---|
| Antiparasitic | Pf20S Proteasome | Varies (nM range) | High correlation with parasite growth inhibition |
| Anticancer | MLL Leukemia Cells | 2 nM | Selective over non-MLL leukemia cells |
| Cytotoxicity | MCF-7 Breast Cancer Cells | 17.02 μM | Comparison with 5-FU |
| Safety | Mouse Model | High Dose Tolerated | Favorable safety profile |
Preparation Methods
Starting Materials and Reaction Design
The classical approach begins with azetidine-3-carboxylic acid derivatives and 4,4-difluoropiperidine precursors. Key steps include:
-
Nucleophilic substitution : Azetidine-3-amine reacts with 4,4-difluoropiperidine hydrochloride under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF or DMSO.
-
Reductive amination : Catalytic hydrogenation (Pd/C or Ra-Ni) of Schiff bases formed between azetidine-3-carbaldehyde and 4,4-difluoropiperidine derivatives.
Table 1: Representative Reaction Conditions for Classical Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Nucleophilic coupling | Cs₂CO₃, DMF, 90°C, 48h | 65 | ≥96 | |
| Reductive amination | NaBH₃CN, MeOH, RT, 12h | 78 | 92 |
Aziridine Ring-Opening/Azetidine Ring-Closure Strategies
Tandem Ring Transformation
Azetidine rings are constructed via aziridine intermediates. For example:
Table 2: Key Parameters for Ring-Closure Reactions
| Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1,3-Dibromopropane | BF₃·Et₂O | 0–25 | 6 | 72 |
| N-Boc-aziridine | TiCl₄ | −78→25 | 12 | 68 |
Fluorination Techniques
DAST vs. Morpholine Trifluoride
Fluorination of piperidine precursors is critical. Traditional methods use DAST (diethylaminosulfur trifluoride), but newer approaches employ morpholine trifluoride for improved safety.
Table 3: Fluorination Efficiency Comparison
| Reagent | Substrate | Conversion (%) | Byproducts (%) |
|---|---|---|---|
| DAST | N-Boc-piperidone | 85 | 15 (elimination) |
| Morpholine trifluoride | N-Boc-piperidone | 92 | 5 |
Protection/Deprotection Strategies
Boc Protection and Hydrogenolysis
Table 4: Optimization of Deprotection Steps
| Condition | Catalyst Loading (%) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂ (40 psi), EtOH | 10 | 24 | 89 |
| H₂ (60 psi), MeOH | 20 | 12 | 93 |
Process Optimization and Scalability
Factorial Design and Response Surface Methodology (RSM)
Critical parameters (temperature, solvent polarity, catalyst loading) are optimized using RSM. For example:
-
Solvent selection : DMF > DMSO > THF for nucleophilic substitution (96% conversion in DMF).
-
Temperature : 90°C maximizes yield while minimizing elimination byproducts.
Challenges and Mitigation Strategies
Byproduct Formation
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Azetidin-3-yl)-4,4-difluoropiperidine hydrochloride, and how do experimental design principles optimize yield?
- Methodology : Traditional routes involve nucleophilic substitution or reductive amination for azetidine-piperidine coupling. Optimize yields via factorial design (e.g., varying temperature, solvent polarity, and catalyst loading). Use response surface methodology (RSM) to identify critical parameters . Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, reducing trial-and-error experimentation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data be validated?
- Methodology : Employ tandem techniques:
- NMR : Use NMR to confirm difluoropiperidine substitution and - HSQC for azetidine-proton coupling .
- HPLC-MS : Validate purity and molecular weight with reverse-phase chromatography coupled to high-resolution mass spectrometry (HRMS). Cross-check with elemental analysis for stoichiometric validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Follow GHS-aligned guidelines:
- Use fume hoods and PPE (nitrile gloves, lab coats) to prevent inhalation/skin contact .
- Store in airtight containers at 2–8°C to avoid hygroscopic degradation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
- Methodology :
- Cross-validation : Compare experimental NMR with DFT-calculated chemical shifts (Gaussian or ORCA software).
- Isotopic labeling : Synthesize - or -labeled analogs to isolate coupling effects .
- Dynamic NMR : Assess temperature-dependent spectra to detect conformational exchange broadening .
Q. What computational strategies are effective for predicting the compound’s reactivity in novel reactions (e.g., cross-coupling or photoredox catalysis)?
- Methodology :
- Reaction Mechanism Modeling : Use density functional theory (DFT) to map potential energy surfaces for bond cleavage/formation.
- Machine Learning : Train models on existing azetidine/piperidine reaction datasets to predict regioselectivity .
- Solvent Effects : Apply COSMO-RS simulations to optimize solvent selection for desired reaction pathways .
Q. How do pH and temperature variations impact the compound’s stability in aqueous buffers, and how can degradation pathways be inhibited?
- Methodology :
- Forced Degradation Studies : Expose the compound to accelerated conditions (e.g., 40°C, pH 1–13) and monitor via UPLC-PDA. Identify degradation products using HRMS/MS .
- Stabilizers : Co-formulate with antioxidants (e.g., ascorbic acid) or cyclodextrin inclusion complexes to shield labile groups .
Q. What statistical approaches address contradictions in bioactivity data across in vitro and in vivo models?
- Methodology :
- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.
- Mechanistic PK/PD Modeling : Integrate pharmacokinetic (clearance, volume of distribution) and pharmacodynamic (receptor binding) parameters to reconcile discrepancies .
Methodological Frameworks
Designing a factorial experiment to optimize the compound’s solubility without altering bioactivity:
- Methodology :
- Factors : Co-solvents (PEG-400, DMSO), surfactants (Tween-80), pH.
- Response Variables : Solubility (HPLC quantification), bioactivity (IC in cell assays).
- Analysis : Use a 2 factorial design with ANOVA to identify significant interactions. Apply desirability functions for multi-objective optimization .
Validating the compound’s receptor-binding mechanism amid conflicting molecular docking results:
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
